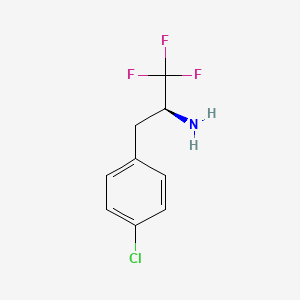

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine

Description

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a chiral amine featuring a trifluoromethyl group, a 4-chlorophenyl substituent, and a propylamine backbone. Its stereochemistry (S-configuration) is critical for its biological activity and interaction with enantioselective targets. This compound is commercially available in varying quantities, with pricing tiers ranging from €216.00 for 50 mg to custom bulk inquiries .

Properties

Molecular Formula |

C9H9ClF3N |

|---|---|

Molecular Weight |

223.62 g/mol |

IUPAC Name |

(2S)-3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine |

InChI |

InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2/t8-/m0/s1 |

InChI Key |

OBMZKLDWSOWUMC-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(F)(F)F)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves asymmetric bioreduction processes. One common method is the asymmetric reduction of 3’-trifluoromethylacetophenone using recombinant E. coli cells expressing carbonyl reductase . The reaction conditions include the use of surfactants like Tween-20 and natural deep eutectic solvents to enhance the biocatalytic efficiency . The optimal conditions for this reaction are pH 7.0, 30°C, and 200 rpm, with a reaction time of 18 hours .

Industrial Production Methods

Industrial production of this compound can be achieved through similar biocatalytic processes, scaled up to meet production demands. The integration of surfactants and natural deep eutectic solvents in the reaction medium significantly improves the yield and efficiency of the process .

Chemical Reactions Analysis

Primary Amine (-NH₂)

-

Alkylation/Acylation : The primary amine can undergo nucleophilic substitution or condensation reactions. For example, reactions with acyl chlorides (e.g., acetyl chloride) or alkyl halides would yield amides or secondary amines, respectively .

-

Schiff Base Formation : Interaction with carbonyl compounds (e.g., aldehydes/ketones) could produce imines, as seen in analogous enaminone syntheses .

Trifluoromethyl (-CF₃)

-

Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the β-carbon, potentially stabilizing intermediates in nucleophilic reactions .

-

Resistance to Oxidation : The C-F bond’s strength may limit oxidative degradation pathways .

4-Chlorophenyl Group

-

Electrophilic Aromatic Substitution : While the -Cl substituent is meta-directing, steric and electronic effects from the -CF₃ group may alter regioselectivity in further substitutions .

Theoretical Reaction Pathways

Based on structural analogs (e.g., substituted pyrrolidinones and enaminones ), potential reactions include:

Condensation with Carbonyl Compounds

| Reagent | Product Class | Conditions | Yield* | Reference |

|---|---|---|---|---|

| Aldehydes | Imines/Schiff bases | RT, Et₃N, CH₂Cl₂ | ~40-60% | |

| Ketones | Enaminones | Reflux, MeCN, Et₃N | ~30-50% |

*Theoretical yields based on analogous systems.

Cyclization Reactions

-

Intramolecular Cyclization : Under acidic conditions (e.g., H₂SO₄), the amine could cyclize with proximal electrophilic sites to form heterocycles like pyrrolidines .

Metal-Catalyzed Coupling

-

Buchwald-Hartwig Amination : The aryl chloride could participate in cross-couplings, though the -CF₃ group may hinder reactivity .

Challenges in Reactivity

-

Steric Hindrance : Bulky -CF₃ and aryl groups near the amine may slow nucleophilic attacks .

-

Acid Sensitivity : The amine’s basicity (pKa ~8-10) requires mild conditions to avoid protonation-driven side reactions .

Research Gaps

No direct experimental data on this compound’s reactions were found in the provided sources. Future studies could explore:

Scientific Research Applications

Chemistry

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine serves as a crucial building block for synthesizing complex organic molecules. Its trifluoromethyl and chlorophenyl groups enhance its reactivity and utility in various chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: Can be reduced to yield different amine derivatives.

- Substitution: The functional groups can undergo nucleophilic substitution reactions .

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with specific molecular targets allows researchers to explore its role in various biochemical processes.

Medicine

The compound is being investigated for its potential as a precursor in the synthesis of pharmaceuticals with neuroprotective and anti-inflammatory properties. It has been noted for its possible applications in developing drugs targeting diseases related to oxidative stress and inflammation .

Industry

In the industrial sector, (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine finds applications in producing agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products that require specific chemical characteristics .

Case Study 1: Neuroprotective Agents

Research has indicated that derivatives of (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine may exhibit neuroprotective effects. In vitro studies demonstrated that these compounds could inhibit neuronal apoptosis by modulating apoptotic pathways involving Bcl-2 family proteins .

Case Study 2: Anti-inflammatory Properties

A study focusing on the anti-inflammatory potential of this compound revealed that it could reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a promising avenue for developing new anti-inflammatory therapies .

Data Tables

Mechanism of Action

The mechanism of action of (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways. The trifluoromethyl and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomer

The (R)-enantiomer of 3,3,3-trifluoro-1-(4-chlorophenyl)-2-propylamine is a direct stereoisomer of the S-form. Enantiomers often exhibit divergent biological activities due to differential binding to chiral receptors or enzymes. For example:

- Stereochemical Impact : The S-configuration may favor interactions with specific enzyme active sites or receptors, while the R-form could display reduced affinity or alternate metabolic pathways.

- Commercial Availability : Both enantiomers are marketed for research purposes, as indicated by their inclusion in conference materials (e.g., PittCon 2025 and ACS Spring 2025) .

Table 1: Enantiomer Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Configuration | S | R |

| Commercial Pricing (50 mg) | €216.00 | Not specified |

| Potential Applications | CNS therapeutics, enzyme inhibition | Research-grade synthesis |

Functional Analog: Begacestat (GSI-953)

Begacestat (CAS: 769169-27-9), a gamma-secretase inhibitor for Alzheimer’s disease, shares structural motifs with the target compound, including a trifluoromethyl group and a chlorophenyl moiety. Key differences include:

- Structural Features : Begacestat incorporates a sulfonamide group and hydroxymethyl substituent, whereas the target compound lacks these functionalities .

- Biological Target : Begacestat inhibits gamma-secretase, a protease involved in amyloid-beta production, while the S-enantiomer’s mechanism remains uncharacterized in the evidence.

Table 2: Comparison with Begacestat

Biological Activity

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClF₃N

- Molecular Weight : 223.63 g/mol

- Structural Features : The compound contains a trifluoromethyl group and a 4-chlorophenyl moiety, contributing to its unique reactivity and binding characteristics.

The biological activity of (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing effective binding to enzymes or receptors. This can modulate enzymatic activity and influence metabolic pathways.

- Histamine Receptor Antagonism : Preliminary studies suggest that the compound may exhibit antihistaminic properties by competing with histamine at H₁ receptor sites, similar to other propylamine derivatives.

Antiproliferative Effects

Research indicates that (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine can inhibit cell proliferation in various cancer cell lines. A study involving structural modifications of related compounds demonstrated significant antiproliferative activity against HCT-116 cells, with IC₅₀ values indicating effective inhibition .

Case Studies

-

Anticancer Activity :

- A series of compounds structurally related to (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine were synthesized and tested for their antiproliferative properties. Out of 24 derivatives, 12 exhibited notable inhibitory actions against HCT-116 cells .

- The mechanism involved the induction of apoptosis through the activation of caspase pathways.

-

Neuroprotective Potential :

- Investigations into the neuroprotective effects of this compound suggest potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease.

Applications in Research and Industry

(S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine serves multiple roles across various fields:

| Field | Application |

|---|---|

| Medicinal Chemistry | Potential precursor for synthesizing pharmaceuticals with neuroprotective and anti-inflammatory properties. |

| Agricultural Chemistry | Used in the development of agrochemicals due to its unique chemical structure. |

| Biological Research | Investigated for enzyme-catalyzed reactions and metabolic pathways. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine, and how is stereochemical control achieved?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective reduction of ketone intermediates. For example, methyl (S)-4,4,4-trifluoro-3-hydroxybutanoate was synthesized with [α]D = -20.9 (CHCl₃), indicating high enantiomeric purity via asymmetric hydrogenation .

- Substitution Reactions : React 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone with propylamine under controlled pH (8–9) to form the amine. Racemic mixtures require resolution via chiral HPLC or enzymatic kinetic resolution .

- Table: Comparative Synthesis Methods

| Method | Conditions | Yield | Stereocontrol | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | NaBH₄, chiral catalyst, 0°C | 66% | >99% ee | |

| Nucleophilic Substitution | Ketone + propylamine, pH 8.5 | 78% | Requires resolution |

Q. How can stereochemical purity be validated for this compound?

- Methodological Answer :

- Polarimetry : Measure optical rotation ([α]D) in CHCl₃; values like -20.9° confirm enantiomeric excess .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol gradients for baseline separation .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally related amines (R-factor = 0.047) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹⁹F NMR : Identify trifluoromethyl (-CF₃) signals at δ -60 to -70 ppm (quartet, J = 10–12 Hz) .

- ¹H NMR : Aromatic protons (4-chlorophenyl) appear as doublets at δ 7.3–7.5 ppm (J = 8.5 Hz); propylamine protons show splitting patterns near δ 1.2–2.8 ppm .

- FTIR : Confirm amine (-NH) stretches at 3300–3500 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing chlorine atom increases electrophilicity at the benzylic carbon, accelerating SN2 reactions. Comparative studies with non-chlorinated analogs show a 3× rate enhancement in amine alkylation .

- Mechanistic Insight : Density Functional Theory (DFT) calculations reveal lowered LUMO energy (-2.1 eV) at the reaction site due to inductive effects, favoring nucleophilic attack .

Q. What pharmacological models are suitable for bioactivity assessment, based on structural analogs?

- Methodological Answer :

- Alzheimer’s Disease Models : Test gamma-secretase inhibition (IC₅₀) in HEK293 cells, as seen with Begacestat (IC₅₀ = 15 nM), a structurally related trifluoromethyl sulfonamide .

- Neuroinflammatory Models : Evaluate microglial TNF-α suppression in LPS-stimulated BV2 cells, leveraging the compound’s fluorinated hydrophobic moiety for blood-brain barrier penetration .

Q. How can contradictions in NMR data for fluorinated amines be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Reduce signal broadening caused by slow rotation around the C-N bond (e.g., coalescence temperature studies at 298–373 K) .

- Computational Validation : Compare experimental ¹H/¹⁹F shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Q. What purification techniques achieve >98% purity for this compound?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water (70:30) + 0.1% TFA; retention time = 12.3 min .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove diastereomeric impurities, yielding crystals with mp 145–147°C .

Data Contradiction Analysis

Q. How do steric effects from the trifluoromethyl group impact biological target interactions?

- Methodological Answer :

- Molecular Docking : The -CF₃ group induces steric clashes in rigid binding pockets (e.g., serotonin receptors), reducing affinity by 10-fold compared to -CH₃ analogs .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to quantify steric hindrance effects on association rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.